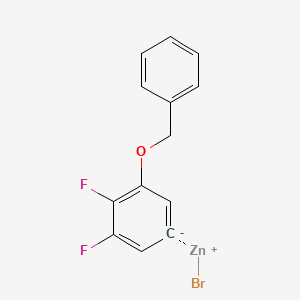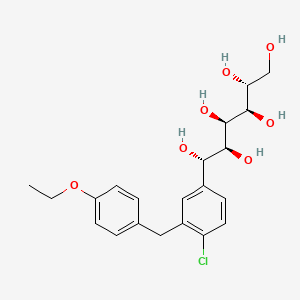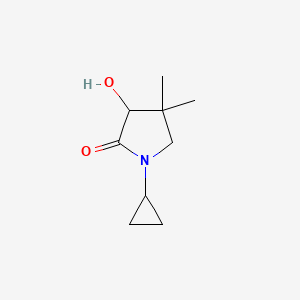
1-Cyclopropyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one is a cyclic organic compound with the molecular formula C9H15NO2 This compound is characterized by a cyclopropyl group attached to a pyrrolidinone ring, which also contains a hydroxyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 4,4-dimethyl-2-oxobutanoic acid, followed by cyclization and hydroxylation steps. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
1-Cyclopropyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce various alcohols or amines.
科学的研究の応用
1-Cyclopropyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Cyclopropyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl group and the cyclopropyl ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
3-Hydroxy-4,4-dimethylpyrrolidin-2-one: Lacks the cyclopropyl group but shares the pyrrolidinone core.
1-Cyclopropyl-4-hydroxy-2-pyrrolidinone: Similar structure but with different substitution patterns.
Uniqueness
1-Cyclopropyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one is unique due to the presence of both the cyclopropyl group and the hydroxyl group on the pyrrolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
1-cyclopropyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO2/c1-9(2)5-10(6-3-4-6)8(12)7(9)11/h6-7,11H,3-5H2,1-2H3 |
InChIキー |
KJUJMVAUJVQOPT-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C(=O)C1O)C2CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



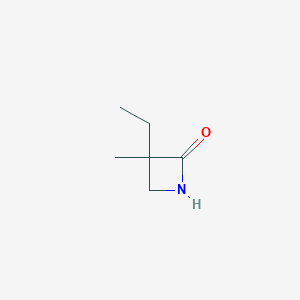
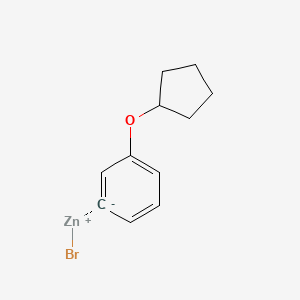
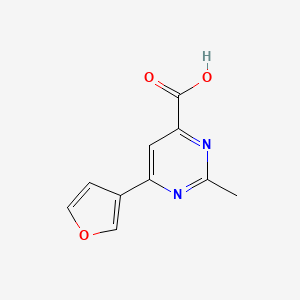
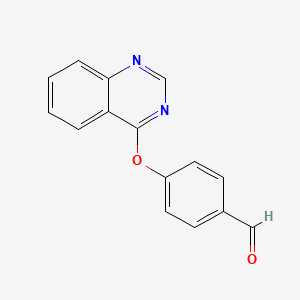
![3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14885488.png)
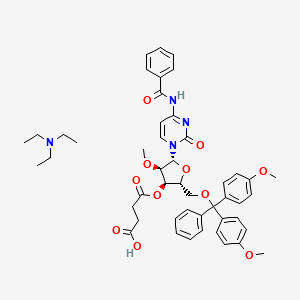

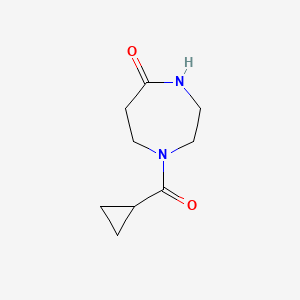
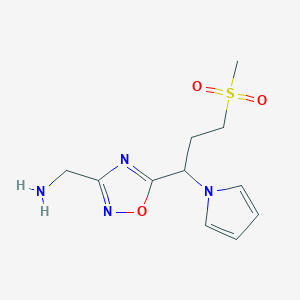
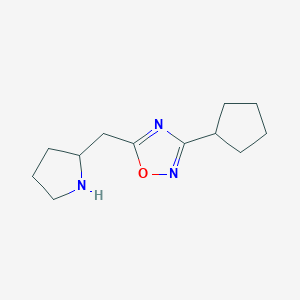
![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
